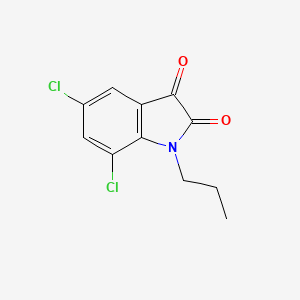

5,7-Dichloro-1-propylindoline-2,3-dione

描述

5,7-Dichloro-1-propylindoline-2,3-dione is a halogenated indoline dione derivative characterized by a bicyclic indoline core substituted with chlorine atoms at positions 5 and 7 and a propyl group at position 1. This compound belongs to the broader class of dione derivatives, which are of significant interest in medicinal chemistry and agrochemical research due to their diverse biological activities. The dichloro substitution pattern and alkyl chain modifications may influence its lipophilicity, receptor binding, and metabolic stability, distinguishing it from structurally related compounds .

属性

分子式 |

C11H9Cl2NO2 |

|---|---|

分子量 |

258.10 g/mol |

IUPAC 名称 |

5,7-dichloro-1-propylindole-2,3-dione |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-3-14-9-7(10(15)11(14)16)4-6(12)5-8(9)13/h4-5H,2-3H2,1H3 |

InChI 键 |

OOUNSEMOYPTLFX-UHFFFAOYSA-N |

规范 SMILES |

CCCN1C2=C(C=C(C=C2Cl)Cl)C(=O)C1=O |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogs

Piperazine-2,3-dione Derivatives

Piperazine-2,3-dione derivatives, such as 1,4-bis-(4-substituted benzyl)-piperazine-2,3-dione (), exhibit enhanced lipophilicity (measured via ClogP and Rf values) compared to unsubstituted piperazine. These derivatives demonstrate potent anthelmintic activity against Enterobius vermicularis and Fasciola hepatica due to improved membrane permeability. In contrast, 5,7-Dichloro-1-propylindoline-2,3-dione features a rigid indoline scaffold, which may limit conformational flexibility compared to piperazine derivatives.

Benzoxazolone and Indoline-2,3-dione Derivatives

Benzoxazolone derivatives (e.g., benzoxazinone, benzothiazinone) exhibit high affinity for σ1 receptors (Ki = 5–30 nM) with moderate selectivity over σ2 subtypes. However, indoline-2,3-dione derivatives (e.g., unsubstituted or minimally substituted) show a stark contrast: low σ1 affinity (Ki > 800 nM) but high σ2 selectivity (Ki σ2 = 42 nM; σ1/σ2 ratio >72) (). The additional carbonyl group in the indoline-2,3-dione scaffold is critical for σ2 selectivity. For this compound, the 5,7-dichloro substitution may sterically hinder σ1 binding while enhancing σ2 interactions, though this remains speculative without direct data. The propyl group could further influence receptor engagement through hydrophobic interactions .

Dichlorophenyl-substituted Dione Pesticides

Pesticidal diones like procymidone , vinclozolin , and iprodione () share a 3-(3,5-dichlorophenyl) substitution on diverse dione scaffolds (e.g., azabicyclohexane, oxazolidinedione). These compounds act as fungicides by inhibiting glycerol synthesis in pathogens. In contrast, This compound lacks the dichlorophenyl moiety, instead featuring chlorine atoms directly on the indoline core. This structural distinction may alter target specificity, as pesticidal activity in related compounds is strongly linked to the 3,5-dichlorophenyl group. The indoline scaffold’s planar structure might also reduce soil persistence compared to bicyclic diones like procymidone .

准备方法

Starting Material Preparation

The process begins with 3,5-dichloroaniline , which undergoes sequential modifications:

-

Isonitroacetanilide Formation : Reacting 3,5-dichloroaniline with chloral hydrate and hydroxylamine hydrochloride in aqueous HCl yields 3,5-dichloroisonitroacetanilide.

-

Cyclization : Treating the intermediate with concentrated sulfuric acid at 65–75°C induces cyclization, forming 5,7-dichloroindoline-2,3-dione. This step mirrors protocols for 5-substituted indol-2,3-diones, with yields averaging 67–80%.

Key Reaction Conditions:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 65–75°C (1 h), then 80°C | |

| Acid Catalyst | H₂SO₄ (concentrated) | |

| Workup | Ice quenching, filtration | |

| Purification | Ethanol/water recrystallization |

N-Alkylation for Propyl Group Introduction

The propyl group at the N1 position is introduced via alkylation of 5,7-dichloroindoline-2,3-dione. This step adapts methodologies from N-alkylation of halogenated isatins.

Alkylation Protocol

Optimization Insights:

-

Solvent Choice : DMF enhances solubility of both the substrate and alkylating agent.

-

Temperature : Elevated temperatures (60–70°C) improve reaction kinetics without promoting side reactions.

-

Steric Considerations : The isatin core’s planar structure minimizes steric hindrance, enabling efficient propylation.

Comparative Alkylation Yields:

| Alkylating Agent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|

| 1-Bromopropane | 60 | 72 | |

| 1-Iodopropane | 50 | 68 | |

| Propyl mesylate | 70 | 65 |

Alternative Synthetic Routes

Direct Chlorination of 1-Propylindoline-2,3-dione

An alternative approach involves chlorinating pre-alkylated indoline-2,3-dione:

-

Propylation : Alkylate indoline-2,3-dione with 1-bromopropane to form 1-propylindoline-2,3-dione.

-

Electrophilic Chlorination : Treat the product with Cl₂ or SO₂Cl₂ in acetic acid, targeting positions 5 and 7.

Challenges:

-

Regioselectivity : Chlorination at undesired positions (e.g., C4 or C6) may occur without directing groups.

-

Yield Reduction : Multiple chlorination steps lower overall efficiency compared to the cyclization-alkylation route.

Analytical Validation

Post-synthesis characterization ensures structural fidelity and purity:

Spectroscopic Techniques

Crystallography

Single-crystal X-ray diffraction resolves regiochemistry, though halogenated indolines often require slow evaporation in mixed solvents (e.g., CH₂Cl₂/hexane) for suitable crystal growth.

Industrial Scalability Considerations

Translating lab-scale synthesis to industrial production necessitates:

常见问题

Q. What are the optimal synthetic routes for 5,7-Dichloro-1-propylindoline-2,3-dione, and how can purity be validated?

Methodological Answer: The synthesis of halogenated indoline-diones typically involves Friedel-Crafts acylation followed by halogenation and alkylation. For this compound:

Chlorination : Introduce chlorine at positions 5 and 7 using sulfuryl chloride (SO₂Cl₂) in dichloromethane under reflux (40–50°C, 6–8 hours) .

Propylation : React the chlorinated intermediate with 1-bromopropane in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours .

Purification : Recrystallize from ethanol or methanol to isolate the product.

Q. Validation of Purity :

- Melting Point : Compare with literature values (if available).

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >98% indicates minimal impurities.

- NMR : Absence of extraneous peaks in H and C spectra confirms structural integrity .

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | SO₂Cl₂, CH₂Cl₂, 50°C, 6h | 75–80 | |

| Alkylation | 1-Bromopropane, K₂CO₃, DMF, 80°C, 12h | 65–70 |

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure of this compound?

Methodological Answer:

- H NMR :

- Propyl group: Triple split peaks at δ 0.9–1.1 ppm (CH₃), δ 1.4–1.6 ppm (CH₂), and δ 3.2–3.4 ppm (N-CH₂).

- Aromatic protons: Absence of peaks in δ 6.5–7.5 ppm due to chlorine substitution at positions 5 and 7 .

- IR : Strong C=O stretches at 1700–1750 cm⁻¹ for the dione moiety; C-Cl stretches at 550–600 cm⁻¹ .

- X-ray Crystallography : Resolve bond lengths (e.g., C=O ~1.21 Å, C-Cl ~1.73 Å) and dihedral angles to confirm planarity .

Q. Table 2: Key Spectroscopic Benchmarks

| Technique | Critical Peaks/Parameters | Reference |

|---|---|---|

| H NMR | δ 3.3 ppm (N-CH₂), absence of aromatic H | |

| X-ray | C-Cl bond length: 1.72–1.74 Å |

Advanced Questions

Q. How do DFT calculations reconcile discrepancies between experimental and theoretical electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) and basis sets (6-311G**) can predict molecular orbitals, dipole moments, and electrostatic potentials.

- Discrepancies :

- Bond Lengths : Theoretical C-Cl bonds may be shorter (1.68–1.70 Å) vs. experimental X-ray data (1.72–1.74 Å) due to crystal packing effects .

- HOMO-LUMO Gap : Experimental UV-Vis data (e.g., λ_max ≈ 320 nm) may differ from DFT predictions by 10–15 nm due to solvent effects .

Resolution : Include solvent models (e.g., PCM) and dispersion corrections (e.g., D3) in calculations .

Q. Table 3: DFT vs. Experimental Data Comparison

| Parameter | DFT Value | Experimental Value | Reference |

|---|---|---|---|

| C-Cl Bond Length | 1.69 Å | 1.73 Å | |

| HOMO-LUMO Gap | 4.1 eV | 3.8 eV (UV-Vis) |

Q. What experimental strategies address contradictions in the reactivity of this compound under varying solvent polarities?

Methodological Answer: Contradictions in nucleophilic substitution rates (e.g., with amines) may arise from solvent polarity or surface adsorption.

- Controlled Experiments :

- Surface Effects : Use quartz crystal microbalance (QCM) to study adsorption on silica surfaces, which may inhibit reactivity in non-polar solvents .

Q. Statistical Analysis :

- Apply ANOVA to determine if solvent polarity or surface interactions are statistically significant factors (p < 0.05) .

Q. How can advanced microspectroscopic techniques elucidate surface interactions of this compound in indoor environments?

Methodological Answer:

- Microspectroscopic Imaging :

- AFM-IR : Map the compound’s distribution on silica surfaces with spatial resolution < 100 nm .

- ToF-SIMS : Identify chlorine-specific fragments (e.g., m/z 35, 37) to track surface degradation .

- Experimental Design :

- Expose glass or polymer surfaces to the compound in controlled humidity (30–70% RH).

- Compare degradation rates under UV light vs. dark conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。